molecular formula C7H9ClN2O2 B8600152 2-Chloro-5-(ethoxymethoxy)pyrimidine

2-Chloro-5-(ethoxymethoxy)pyrimidine

Cat. No.: B8600152
M. Wt: 188.61 g/mol
InChI Key: ARWQNRRWGWOKSZ-UHFFFAOYSA-N
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Description

Synthesized via column chromatography (elution with 1–10% Et2O/petroleum ether), it was obtained in 88% yield as an oil . Key spectroscopic data include:

  • 1H NMR (CDCl3): δ 8.43 (s, 2H, aromatic), 5.27 (s, 2H, OCH2O), 3.74 (q, J=7.1 Hz, 2H, CH2CH3), 1.23 (t, J=7.1 Hz, 3H, CH3).
  • HRESIMS: m/z [M+H]+ 191.0397 (calc. 191.0396), confirming the molecular formula C7H9ClN2O3 .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-5-(ethoxymethoxy)pyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-2-11-5-12-6-3-9-7(8)10-4-6/h3-4H,2,5H2,1H3

InChI Key

ARWQNRRWGWOKSZ-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CN=C(N=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Pyrimidine derivatives with substitutions at positions 2 and 5 exhibit varied electronic and steric profiles, impacting their physical properties and chemical reactivity. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison of Selected Pyrimidine Derivatives
Compound Name Substituent at C5 Molecular Formula Molecular Weight Key Properties/Findings
2-Chloro-5-(ethoxymethoxy)pyrimidine Ethoxymethoxy (-OCH2OCH2CH3) C7H9ClN2O3 204.61 Flexible ether chain; electron-donating via oxygen atoms. NMR-confirmed structure .
2-Chloro-5-methoxypyrimidine Methoxy (-OCH3) C5H5ClN2O 144.56 Simpler analog; SMILES: COC1=CN=C(N=C1)Cl. Lower steric hindrance compared to ethoxymethoxy .
2-Chloro-5-(difluoromethoxy)pyrimidine Difluoromethoxy (-OCF2H) C5H3ClF2N2O 180.54 Electron-withdrawing due to fluorine; increased lipophilicity. CAS 1192813-64-1; 97% purity .
2-Chloro-5-(tert-butyl)pyrimidine tert-Butyl (-C(CH3)3) C8H11ClN2 170.64 Steric hindrance from bulky group; CAS 156777-81-0. Potential impact on reaction kinetics .
2-Chloro-5-ethylpyrimidine Ethyl (-CH2CH3) C6H7ClN2 142.59 Less polar than alkoxy derivatives; CAS 111196-81-6. May enhance solubility in non-polar solvents .
2-Chloro-5-(phenylmethoxy)pyrimidine Benzyloxy (-OCH2C6H5) C11H9ClN2O 220.66 Aromatic ring introduces π-π interactions; CAS 138274-14-3 .

Spectroscopic and Computational Insights

  • NMR Shifts : The ethoxymethoxy group in the target compound shows distinct signals at δ 5.27 (OCH2O) and 3.74 (CH2CH3), whereas methoxy analogs resonate near δ 3.8–4.0 .
  • Comparable studies for the ethoxymethoxy derivative are lacking but could predict similar electronic behavior .

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